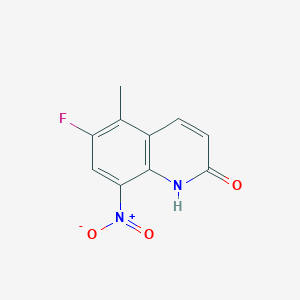
Cyclohexanol, 2-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yl)cyclohexanol is an organic compound that features a cyclohexanol moiety bonded to a naphthalene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexanol and naphthalene. The presence of the naphthalene ring imparts aromatic properties, while the cyclohexanol group provides a hydroxyl functional group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)cyclohexanol typically involves the reaction of naphthalene derivatives with cyclohexanol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with cyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Naphthalen-2-yl)cyclohexanol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products
Oxidation: Produces naphthyl ketones or aldehydes.
Reduction: Yields cyclohexane derivatives.
Substitution: Results in various substituted naphthalene compounds.
Applications De Recherche Scientifique
2-(Naphthalen-2-yl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Naphthalene: The parent aromatic hydrocarbon.
Uniqueness
2-(Naphthalen-2-yl)cyclohexanol is unique due to its combination of a cyclohexanol moiety and a naphthalene ring. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components. The presence of both aromatic and aliphatic characteristics makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
377776-09-5 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-naphthalen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2 |
Clé InChI |
SJHHKRLBAHTTOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)




![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)



![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)


![Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11880364.png)
